1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Lipophilicity LogP Structure-Activity Relationship

This trisubstituted urea is an essential comparator for medicinal chemistry SAR. Unlike simple benzyl or cyclohexyl analogs, its 3-phenylpropyl chain offers a critical mid-range logP (3.5) and TPSA (61.4 Ų) that maps precisely to in vitro ADME and BBB penetration thresholds. Procure it alongside matched N'-benzyl and N'-cyclohexyl analogs to form a quantitative matched-pair set, converting ambiguous readouts into mechanistic insights on linker length. Formulation scientists use it to experimentally quantify solubility reduction caused by a third HBD (HBD=3 vs. 2).

Molecular Formula C19H21F3N2O2
Molecular Weight 366.384
CAS No. 1351616-27-7
Cat. No. B2887043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
CAS1351616-27-7
Molecular FormulaC19H21F3N2O2
Molecular Weight366.384
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C19H21F3N2O2/c20-19(21,22)18(26,16-11-5-2-6-12-16)14-24-17(25)23-13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,26H,7,10,13-14H2,(H2,23,24,25)
InChIKeyRLFMCOOCERLTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea: A Structurally Differentiated Urea Scaffold for SAR-Driven Procurement


1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351616-27-7) is a synthetic, trisubstituted urea derivative with the molecular formula C19H21F3N2O2 (MW 366.4 g/mol) [1]. It belongs to a class of compounds characterized by a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl pharmacophore linked via a urea bridge to a terminal 3-phenylpropyl group. Unlike simple phenyl or cyclohexyl urea derivatives, this compound presents a unique combination of a lipophilic, flexible alkyl chain on one terminus and a hydrogen-bond-capable trifluoromethyl carbinol moiety on the other, a structural motif that renders it a valuable comparator for probing steric, electronic, and lipophilic contributions in structure-activity relationship (SAR) studies [1].

Why 1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea Cannot Be Replaced by a Generic Urea Analog


Generic substitution among urea derivatives sharing the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl pharmacophore is highly unreliable for procurement planning. Minor alterations to the N'-substituent, such as replacing the 3-phenylpropyl group with a benzyl, cyclohexyl, or ortho-substituted phenyl ring, produce quantifiably different physicochemical profiles that are predictive of divergent pharmacokinetic behavior, target engagement, and synthetic tractability [1] . Even compounds with identical molecular formulas (C19H21F3N2O2) but regioisomeric connectivity exhibit fundamentally different topological polar surface areas and hydrogen-bonding networks, invalidating any assumption of functional interchangeability without head-to-head data [1]. The evidence below quantifies exactly where the 3-phenylpropyl derivative diverges from its closest in-class candidates.

Quantified Differentiation of 1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea Against Closest Analogs


Lipophilicity Modulation: XLogP3-AA of 3.5 Drives a >0.3 Log Unit Difference vs. Ortho-Fluorophenyl and Ortho-Methylphenyl Analogs

The 3-phenylpropyl substituent confers a computed XLogP3-AA of 3.5 on the target compound [1]. This value is quantifiably distinct from the 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351587-09-1, molecular formula C16H14F4N2O2) and the 3-(2-methylphenyl) analog (CAS 1351598-08-7, C17H17F3N2O2), both of which possess a more compact, planar N'-aryl substituent. The presence of the trimethylene spacer in the 3-phenylpropyl chain extends the hydrophobic surface area, increasing logP by an estimated 0.3–0.6 units relative to directly N'-phenyl-linked analogs, a magnitude that frequently shifts cellular permeability and plasma protein binding in medicinal chemistry campaigns [2].

Lipophilicity LogP Structure-Activity Relationship

Hydrogen-Bond Donor Count of 3 Establishes a Distinct Solvation Profile vs. 2-Donor Analogs

The target compound possesses three hydrogen-bond donors (two urea N-H and one tertiary alcohol O-H), as computed via Cactvs 3.4.6.11 [1]. This contrasts with N'-substituted analogs bearing a tertiary amide or N-alkylated urea, where one or both urea N-H donors are eliminated, reducing the HBD count to 2 or 1. For instance, 1-cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (no CAS available; inferred structure) retains both urea N-H donors but lacks the π-system of the phenyl ring, altering solute-solvent interactions. A HBD count of 3 versus 2 places the target compound on a different region of the Rule-of-Five landscape, directly impacting predicted aqueous solubility and passive transcellular diffusion [2].

Hydrogen Bonding Solubility Permeability

Topological Polar Surface Area of 61.4 Ų Separates the 3-Phenylpropyl Derivative from Ortho-Substituted Phenyl Analogs (Estimated TPSA 50–58 Ų)

The target compound exhibits a computed topological polar surface area (TPSA) of 61.4 Ų [1]. By contrast, the 3-(2-fluorophenyl) analog (CAS 1351587-09-1) and the 3-(2-chlorophenyl) analog (CAS 1351649-70-1) are predicted to have lower TPSA values, estimated at 50–58 Ų, due to the absence of the solvent-exposed methylene units of the propyl linker. The higher TPSA of the target reflects a larger polar surface footprint accessible to water, which is a primary determinant of blood-brain barrier (BBB) penetration potential—a TPSA of >60 Ų is generally associated with reduced passive BBB penetration relative to analogs with TPSA <60 Ų [2].

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Rotatable Bond Count of 7 Provides a Flexibility Advantage Over Constrained N'-Cyclohexyl and N'-Benzyl Analogs (Rotatable Bonds 5–6)

The target compound has 7 rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. This is directly attributable to the fully saturated three-carbon spacer linking the urea nitrogen to the terminal phenyl ring. In contrast, the N'-benzyl analog (CAS not publicly confirmed; inferred from 1-Benzyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea) has only ~5 rotatable bonds due to the one-carbon methylene linker, and the N'-cyclohexyl analog has ~6. The higher degree of conformational freedom in the 3-phenylpropyl derivative imposes a larger entropic penalty upon binding but simultaneously allows the terminal phenyl ring to access a wider volume of conformational space, potentially engaging distal hydrophobic sub-pockets inaccessible to shorter-linker analogs [2].

Molecular Flexibility Entropy Binding Conformation

Procurement-Relevant Application Scenarios for 1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea


Matched-Pair Probe for Evaluating Linker Length Effects on Biological Activity

A medicinal chemistry team seeking to optimize the N'-substituent of a lead urea series can procure this compound alongside the N'-benzyl (1-carbon linker) and N'-cyclohexyl analogs to form a quantitative matched-pair set. The graded increase in rotatable bonds (5 → 6 → 7), logP increment (Δ0.3–0.6), and TPSA span (50–61 Ų) directly map to in vitro ADME and potency readouts, converting ambiguous SAR observations into mechanistic insights about optimal linker length [1] .

Standard for Interlaboratory Hydrophobicity Calibration Curves

Because the 3-phenylpropyl variant carries a computed XLogP3-AA of 3.5—situated in the mid-range of drug-like space—it can serve as a reference compound for calibrating reversed-phase HPLC retention-time-to-logP conversion equations. Its use across laboratories enhances reproducibility of experimental logP determinations, particularly when benchmarking novel analogs whose hydrophobicity values are unknown [1].

Negative Control for CNS Penetration Screens with TPSA-Boundary Benchmarking

With a TPSA of 61.4 Ų, the target compound approaches the classical 60 Ų threshold for passive BBB penetration. In a CNS drug discovery program, it can function as a borderline-negative control to define assay cutoffs: cells or animals dosed with this compound should exhibit limited brain exposure relative to matched analogs with TPSA <55 Ų. Procurement decisions can be directly tied to the need for orthogonal validation of in silico BBB prediction models [1] .

Hydrogen-Bond-Donor Benchmark for Solubility-Limited Formulation Development

Formulation scientists can use this compound (HBD = 3) to experimentally determine the solubility reduction associated with adding a third hydrogen-bond donor to a urea scaffold. By comparing aqueous solubility against the N'-methyl urea analog (HBD = 2), the impact of hydrogen-bond-donor count on dissolution rate and solid-state properties can be quantified, guiding excipient selection for poorly soluble urea-derived candidates [1] .

Quote Request

Request a Quote for 1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.